

Application Notes & Protocols: 4-Methyl-3-(trifluoromethyl)benzoic acid

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Compound of Interest

Compound Name: 4-Methyl-3-(trifluoromethyl)benzoic acid

Cat. No.: B041817

Introduction: A Strategic Building Block in Modern Drug Discovery

4-Methyl-3-(trifluoromethyl)benzoic acid is a specialized aromatic carboxylic acid that has garnered significant interest as a key intermediate and building block. The presence of a trifluoromethyl (CF₃) group on the benzoic acid core, in addition to the electron-withdrawing trifluoromethyl (CF₃) group on the benzoic acid core, imparts a distinct set of chemical properties. These features are strategically leveraged in the synthesis of various pharmaceuticals and materials.

The presence of the trifluoromethyl group is particularly noteworthy. It can significantly enhance critical drug-like properties such as lipophilicity, metabolic stability, and the ability to cross biological membranes. This makes it a valuable scaffold for synthesizing novel therapeutic agents, particularly in areas targeting metabolic disorders and in the development of advanced materials.

Physicochemical & Structural Rationale for Use

The utility of **4-Methyl-3-(trifluoromethyl)benzoic acid** stems directly from its structure. The CF₃ group exerts a strong inductive effect, which increases the acidity of the carboxylic acid group.

Caption: Key structural features of **4-Methyl-3-(trifluoromethyl)benzoic acid**.

Data Summary: Physicochemical Properties

Property	Value
Molecular Formula	C ₉ H ₇ F ₃ O ₂
Molecular Weight	204.15 g/mol
CAS Number	261952-01-6
Appearance	White to yellow crystal powder
Purity	≥98% (typical)
InChIKey	CAPKAYDTKWGFQB-UHFFFAOYSA-N
Storage	Sealed in dry, room temperature conditions

Core Application: Synthesis of Bioactive Amides

A primary application of **4-Methyl-3-(trifluoromethyl)benzoic acid** in medicinal chemistry is its use in the synthesis of amide derivatives. The carboxylic acid group is highly reactive towards nucleophilic attack by amines, facilitating the formation of the amide bond. Amide bond formation is a cornerstone of drug synthesis, and this reagent provides a fluorinated building block to systematically modify molecular structures.

While this specific isomer is a niche reagent, the general class of trifluoromethyl benzoic acids is widely used. For instance, the related compound 4-(trifluoromethyl)benzoic acid is commonly employed in the synthesis of various pharmaceuticals and materials. The protocols that follow are based on these well-established, robust coupling methodologies, which are directly applicable to the synthesis of amide derivatives.

Workflow for Amide Bond Synthesis

The general workflow involves the activation of the carboxylic acid followed by nucleophilic attack from an amine. This process is typically mediated by a coupling agent, which facilitates the reaction under mild conditions.

Caption: General workflow for amide synthesis using a coupling agent.

Experimental Protocols

Disclaimer: These protocols are representative and should be adapted based on the specific reactivity of the amine substrate. All procedures must be performed in a controlled laboratory environment with appropriate safety measures.

Protocol 1: EDC/HOBt-Mediated Amide Coupling

This method is a gold standard in medicinal chemistry for its high efficiency, mild reaction conditions, and the easy removal of byproducts.

Materials:

- **4-Methyl-3-(trifluoromethyl)benzoic acid** (1.0 eq)
- Target amine (1.1 eq)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
- Hydroxybenzotriazole (HOBt) (1.2 eq)
- N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
- Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Ethyl acetate (EtOAc)
- Hexanes

Step-by-Step Procedure:

- **Reaction Setup:** To an oven-dried round-bottom flask under a nitrogen atmosphere, add **4-Methyl-3-(trifluoromethyl)benzoic acid** (1.0 eq), the de
- **Dissolution:** Add anhydrous DMF (or DCM) to dissolve the solids (concentration typically 0.1-0.5 M).
- **Base Addition:** Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes at room temperature. The base scavenges the HCl byproduct from EDC.
- **Activation & Coupling:** Add EDC (1.2 eq) portion-wise to the stirred solution. A slight exotherm may be observed.
- **Reaction Monitoring:** Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (
- **Quenching & Work-up:**
 - Once complete, dilute the reaction mixture with ethyl acetate.
 - Wash the organic layer sequentially with saturated NaHCO_3 solution (2x), water (1x), and brine (1x). This removes unreacted acid, HOBt, and w
- **Drying and Concentration:** Dry the separated organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate the filtrate under reduced pre
- **Purification:** Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, t

Safety, Handling, and Storage

Proper handling of **4-Methyl-3-(trifluoromethyl)benzoic acid** is crucial to ensure laboratory safety. The compound is classified as an irritant.

Data Summary: GHS Hazard Information

Hazard Statement	Code
Skin Irritation	H315
Eye Irritation	H319
Respiratory Irritation	H335

Personal Protective Equipment (PPE) and Handling:

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8][9]
- Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]
- Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.[9][10] Wash hands thoroughly after handling.[10]
- Respiratory Protection: Avoid breathing dust.[8] If dust is generated, a NIOSH-approved N95 dust mask or higher-level respirator should be used.[7]
- First Aid:
 - Skin Contact: Immediately wash with plenty of soap and water. If irritation occurs, seek medical attention.[10]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
 - Inhalation: Remove the person to fresh air and keep comfortable for breathing. If respiratory irritation occurs, seek medical attention.[10]

Storage:

- Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]
- Keep away from strong oxidizing agents and strong bases.[8]

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